molecular formula C10H8O4 B8551425 (2E)-3-(2H-1,3-Benzodioxol-4-YL)prop-2-enoic acid

(2E)-3-(2H-1,3-Benzodioxol-4-YL)prop-2-enoic acid

Cat. No.: B8551425
M. Wt: 192.17 g/mol
InChI Key: NWSIULATLGKZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-Benzodioxol-4-YL)prop-2-enoic acid typically involves the condensation of 1,3-benzodioxole with acrylic acid under acidic or basic conditions . The reaction can be catalyzed by various agents, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the propenoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-Benzodioxol-4-YL)prop-2-enoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-4-YL)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The propenoic acid moiety can participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2H-1,3-Benzodioxol-4-YL)prop-2-enoic acid is unique due to its specific substitution pattern on the benzodioxole ring, which can influence its reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, differentiating it from other similar compounds .

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

3-(1,3-benzodioxol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C10H8O4/c11-9(12)5-4-7-2-1-3-8-10(7)14-6-13-8/h1-5H,6H2,(H,11,12)

InChI Key

NWSIULATLGKZGF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC(=C2O1)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 2,3-methylenedioxycinnamate (3.40 g) in methanol (25 mL) and water (5 mL) was treated with a solution of potassium hydroxide (4.3 g) in water (25 mL). The mixture was stirred overnight at room temperature before being concentrated in vacuo to half its original volume. The concentrate was then acidified with concentrated HCl to give 2,3-methylenedioxycinnamic acid as a colourless solid (2.81 g, 95%) which was collected by filtration and dried overnight under a vacuum.
Name
ethyl 2,3-methylenedioxycinnamate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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